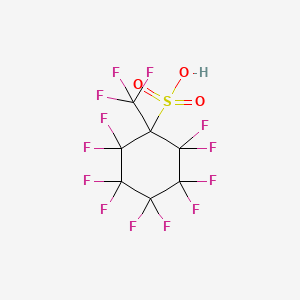![molecular formula C14H22O2 B14461935 7,7,9,9-Tetramethyl-3-methylidene-1-oxaspiro[4.5]decan-2-one CAS No. 67464-49-7](/img/structure/B14461935.png)
7,7,9,9-Tetramethyl-3-methylidene-1-oxaspiro[4.5]decan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7,9,9-Tetramethyl-3-methylidene-1-oxaspiro[45]decan-2-one is a complex organic compound known for its unique spirocyclic structure This compound is characterized by the presence of a spiro center, which is a point where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,9,9-Tetramethyl-3-methylidene-1-oxaspiro[4.5]decan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of catalysts and advanced purification techniques, such as chromatography, can also play a crucial role in the large-scale production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
7,7,9,9-Tetramethyl-3-methylidene-1-oxaspiro[4.5]decan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives of the original compound with different functional groups or oxidation states.
Applications De Recherche Scientifique
7,7,9,9-Tetramethyl-3-methylidene-1-oxaspiro[4.5]decan-2-one has several scientific research applications, including:
Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable model compound in organic chemistry research.
Biology: Researchers investigate the potential biological activities of the compound, including its interactions with enzymes and other biomolecules.
Medicine: The compound’s potential therapeutic properties are explored, particularly in the development of new drugs and treatments.
Industry: The compound is used in the synthesis of various materials and chemicals, contributing to advancements in industrial processes.
Mécanisme D'action
The mechanism of action of 7,7,9,9-Tetramethyl-3-methylidene-1-oxaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: This compound shares a similar spirocyclic structure but differs in its functional groups and overall reactivity.
1,3,7,9-Tetramethyluric acid: Another compound with a spirocyclic structure, but with different chemical properties and applications.
Uniqueness
7,7,9,9-Tetramethyl-3-methylidene-1-oxaspiro[4.5]decan-2-one is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
67464-49-7 |
|---|---|
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
7,7,9,9-tetramethyl-3-methylidene-1-oxaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C14H22O2/c1-10-6-14(16-11(10)15)8-12(2,3)7-13(4,5)9-14/h1,6-9H2,2-5H3 |
Clé InChI |
DKVRLZMEJUFXEW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC2(C1)CC(=C)C(=O)O2)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


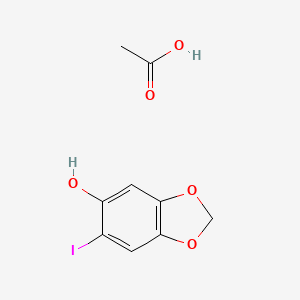
![Methylenebis[difluoro(dimethyl)-lambda~5~-arsane]](/img/structure/B14461870.png)
![3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, trichlorozincate(1-)](/img/structure/B14461877.png)
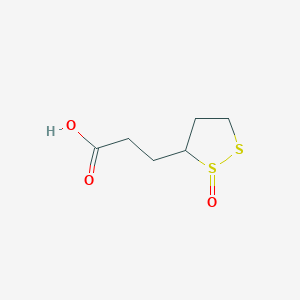
![2-[(2-Chloroethoxy)methyl]thiirane](/img/structure/B14461886.png)
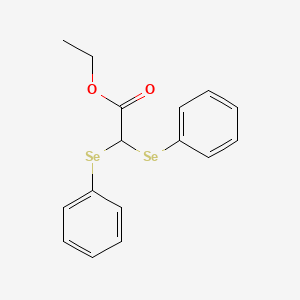
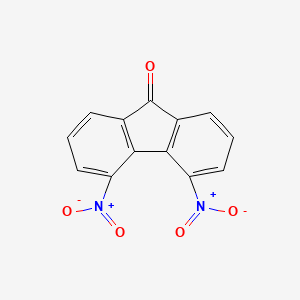
![Dioctyl 2,2'-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate](/img/structure/B14461902.png)
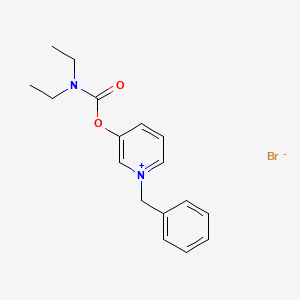
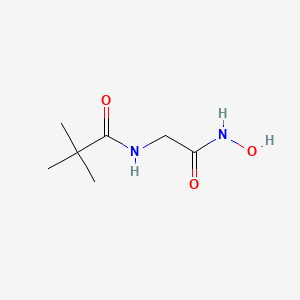
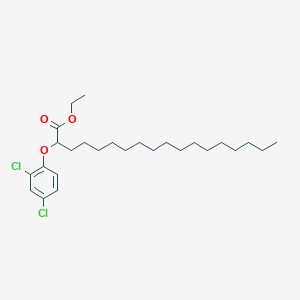
![4-Hydroxybenzo[pqr]tetraphen-5(4h)-one](/img/structure/B14461914.png)
